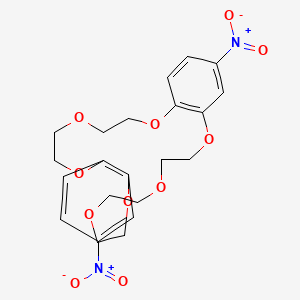
2,3,4-Trichlorobutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichlorobutyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of three chlorine atoms attached to a butyl group, which is then esterified with acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobutyl acetate typically involves the esterification of 2,3,4-trichlorobutanol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trichlorobutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,3,4-trichlorobutanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form 2,3,4-trichlorobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,3,4-Trichlorobutanol and acetic acid.
Reduction: 2,3,4-Trichlorobutanol.
Substitution: Various substituted butyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Trichlorobutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its ester functionality.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichlorobutyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 2,3,4-trichlorobutanol and acetic acid. The trichlorobutanol can then interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trichlorobutanol: The alcohol precursor to 2,3,4-Trichlorobutyl acetate.
2,3,4-Trichlorobutyric acid: A related compound with a carboxylic acid group instead of an ester.
2,3,4-Trichlorobutyl chloride: A compound where the ester group is replaced with a chloride.
Uniqueness
This compound is unique due to its ester functionality, which imparts distinct chemical and physical properties compared to its alcohol, acid, and chloride counterparts. The presence of the ester group makes it more suitable for applications in fragrances and flavors, where a pleasant aroma is desired.
Propriétés
Numéro CAS |
35128-50-8 |
|---|---|
Formule moléculaire |
C6H9Cl3O2 |
Poids moléculaire |
219.5 g/mol |
Nom IUPAC |
2,3,4-trichlorobutyl acetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(10)11-3-6(9)5(8)2-7/h5-6H,2-3H2,1H3 |
Clé InChI |
YJZNPEOYUFNCNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
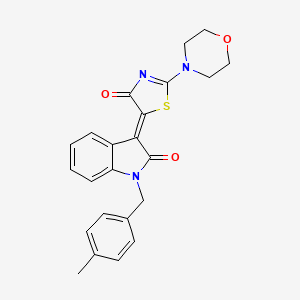
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
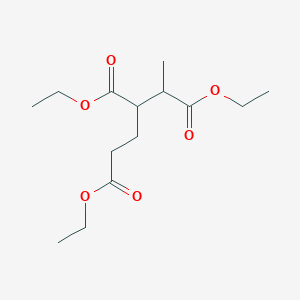
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
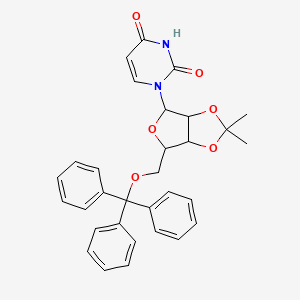

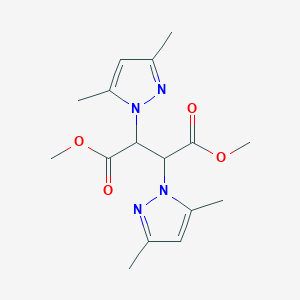
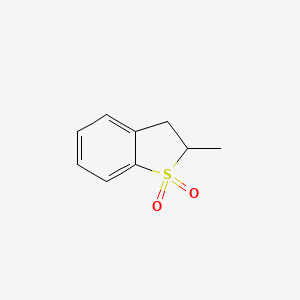
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
